molecular formula C16H11ClN2O4S2 B2554217 (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 902304-87-4

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2554217
CAS RN: 902304-87-4
M. Wt: 394.84
InChI Key: FMGYNLUSMPJGRX-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain of the fourth generation of cephem antibiotics , and (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics . These compounds share the thiadiazole moiety and are relevant to the synthesis and application of cephalosporin antibiotics.

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from aminoisoxazoles and proceeding through skeletal rearrangement . For example, the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to give intermediates, which are then converted into the target compound through the reaction with O-methylhydroxylamine . Another synthesis route involves O-methylation of a hydroxyimino precursor with methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to afford the desired Z-isomer . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by techniques such as X-ray crystallography . This method provides an unambiguous determination of the stereochemical structure, which is crucial for understanding the compound's reactivity and interaction with biological targets. The Z-configuration is particularly important in the activity of cephalosporin antibiotics, and the same might be inferred for the compound due to the presence of a similar Z-isomer configuration.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds are known to be chemical modifiers of cephalosporin antibiotics, suggesting that they can react with other molecules to alter the antibiotic's properties . The presence of reactive groups such as the methoxyimino moiety and the thiadiazole ring in the related compounds indicates that the compound may also undergo various chemical reactions, potentially including those relevant to its activity as a pharmaceutical agent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by their molecular structure, including the presence of heteroatoms and the Z-configuration . These properties are important for the compound's formulation and storage as a pharmaceutical agent.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds structurally related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their potential in combating various microbial infections. Rana et al. (2008) synthesized thiazolidinone derivatives showing promising antibacterial and antifungal activities against different microorganisms. The antimicrobial efficacy of these compounds underscores their potential in developing new therapeutic agents (Rana, Mistry, & Desai, 2008). Similarly, Krátký, Vinšová, & Stolaříková (2017) evaluated rhodanine-3-acetic acid derivatives, demonstrating significant activity against mycobacteria, including Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus, highlighting the potential of such compounds in treating resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

The exploration of thiazolidinone derivatives extends into anticancer research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds exhibited significant reduction in tumor volume and cell number, alongside inhibiting tumor-induced angiogenesis, indicating a promising avenue for anticancer therapy (Chandrappa et al., 2010).

Photovoltaic and Fluorescence Applications

The structural versatility of compounds related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid also finds applications in materials science. Khan et al. (2019) designed triazatruxene-based donor materials incorporating rhodanine-3-acetic acid moiety for organic solar cells, demonstrating enhanced optoelectronic properties suitable for photovoltaic applications (Khan et al., 2019). Moreover, Li Rui-j (2013) synthesized a fluorescent compound with excellent selectivity towards Co2+, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).

properties

IUPAC Name

2-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S2/c1-23-11-5-4-10(17)9-3-2-8(18-14(9)11)6-12-15(22)19(7-13(20)21)16(24)25-12/h2-6H,7H2,1H3,(H,20,21)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYNLUSMPJGRX-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.